molecular formula C9H7NO B015868 Benzoylacetonitrile CAS No. 614-16-4

Benzoylacetonitrile

Cat. No. B015868
CAS RN: 614-16-4
M. Wt: 145.16 g/mol
InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoylacetonitrile and related compounds involves several strategies, including conventional multistep processes and one-pot, atom economy procedures that align with green chemistry principles. These methods utilize simple reagents and aim for high yield and selectivity. The synthesis approaches often involve catalysis, such as palladium-catalyzed direct C–H arylation, which allows for the efficient functionalization of the benzoylacetonitrile molecule, offering pathways to diverse derivatives with potential biological and industrial applications (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzoylacetonitrile provides a foundation for its reactivity and properties. Its structure allows for interactions and transformations that are central to its role as a building block in organic synthesis. The electron-withdrawing nitrile group influences the chemical reactivity of the molecule, making it a candidate for nucleophilic addition reactions, while the benzoyl group can participate in electrophilic substitution reactions. This dual functionality is crucial for its application in the synthesis of complex molecules.

Chemical Reactions and Properties

Benzoylacetonitrile undergoes a variety of chemical reactions, including nucleophilic addition, condensation, and cycloaddition reactions. These reactions are pivotal in the synthesis of heterocyclic compounds and in modifications that enhance its utility in various applications. The chemical properties of benzoylacetonitrile, such as its reactivity towards bases and acids, are central to its use in organic synthesis (Seth, Purohit, & Chakraborti, 2018).

Scientific Research Applications

  • Synthesis of Pyridine Derivatives : Benzoylacetonitrile is used as a versatile tool for synthesizing pyridine derivatives, a class of organic compounds with significant pharmaceutical and chemical applications (Khidre & Abdel-Wahab, 2013).

  • Rh(III)-Catalyzed Cascade C-H Activation : This process using benzoylacetonitrile leads to the selective synthesis of naphthols and other complex organic structures, showcasing its potential in advanced organic synthesis (Hu et al., 2018).

  • Production of Heterocycles : Due to its high reactivity, benzoylacetonitrile serves as an effective precursor for the synthetic production of six-membered heterocycles, which are important in various chemical and pharmaceutical applications (Abdel-Wahab, El-Mansy, & Khidre, 2013).

  • Michael Addition Reactions : Benzoylacetonitrile is involved in Michael addition reactions to produce polyfunctionalized 4-alkyl-2-amino-4H-pyrans, a process important in the synthesis of complex organic compounds (Jiménez et al., 1995).

  • Anti-Inflammatory Activity : In pharmaceutical research, benzoylacetonitrile has shown potential anti-inflammatory activity in a rat arthritis model, indicating its potential therapeutic applications (Ridge et al., 1979).

  • Synthesis of (S)-β-Amino Acids : A nitrilase from Hoeflea phototrophica enables the efficient synthesis of (S)-β-phenylalanine from benzoylacetonitrile, suggesting its potential in biochemical applications (Zhang, Cai, & Xu, 2018).

  • One-Pot Synthesis Techniques : Benzoylacetonitrile is used in one-pot synthesis processes involving Pd-catalyzed carbonylation and decarboxylation, demonstrating its efficiency in streamlining chemical synthesis (Lee et al., 2016).

  • Biotransformations : The fungus Curvularia lunata can transform benzoylacetonitrile into α-alkyl β-hydroxy nitriles and γ-amino alcohols, showing high diastereo- and enantioselectivity, which is important in the production of chiral compounds (Gotor, Dehli, & Rebolledo, 2000).

properties

IUPAC Name

3-oxo-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRCIQAMTAINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060629
Record name Benzenepropanenitrile, .beta.-oxo-
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzoylacetonitrile

CAS RN

614-16-4
Record name Benzoylacetonitrile
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Record name Benzoylacetonitrile
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Record name Benzoylacetonitrile
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Record name Benzenepropanenitrile, .beta.-oxo-
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Record name Benzoylacetonitrile
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Record name BENZOYLACETONITRILE
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Synthesis routes and methods I

Procedure details

To a solution of acetonitrile (76 g) in DMSO (100 mL) was added methyl p-anisate (100 g) and the mixture was stirred with heating at 60° C. for one hour. The reaction mixture was allowed to cool, and cold water (500 mL) was added dropwise. The mixture was acidified with hydrochloric acid and the precipitated crystals were collected by filtration. The obtained crystals were extracted with ethyl acetate and the solvent was evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give benzoylacetonitrile (60 g) as colorless crystals. A solution of 2-chlorobenzaldehyde (1.7 g), 3-aminopyrazole (1.0 g) and benzoylacetonitrile (1.8 g) in acetonitrile (20 mL) was heated under reflux overnight. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration to give the title compound (2.63 g) as colorless crystals.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
500 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl benzoate (20 g, 133 mmol) and NaOMe (133 mmol, from 3 g Na) in methanol was mixed and heated with stirring to 80° C. until a homogeneous gelatinous mass had formed. Acetonitrile (6.8 g, 165 mmol) was then added slowly under the surface of this mass over a period of 30 min. The temperature was raised to 120° C. and heated at reflux for 24 h, and the reaction mixture was then cooled on an ice bath and treated with water and diethyl ether until the solid material had dissolved. The aqueous layer was separated and acidified with 5% H2SO4, washed with NaHCO3 (aq; sat.), dried over sodium sulfate and concentrated. The crude product was used in the next reaction without any further purification. Yield: 7.3 g, 37.8%.
Quantity
20 g
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reactant
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Quantity
3 g
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reactant
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6.8 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a suspension of sodium ethoxide (34.0 g. 0.500 mole) in dry toluene (200 mL were added ethyl benzoate (71.4 mL, 0.500 mole) and dry acetonitrile (32 mL, 0.60 mole). The mixture was mechanically stirred under nitrogen at 105°-110° C. for 29 hours, during which time it became quite viscous. After cooling to room temperature, water (300 mL) was added and the mixture was washed with ethyl ether (2×100 mL). The aqueous layer was then acidified to pH 5-6 with con. aq. HCl (required 30-35 mL) and the resulting crystalline precipitate was collected by suction filtration, washed twice with water, and air-dried. This subtitled material (49.23 g, 68%, m.p. 72°-73°) was sufficiently pure to be used in further transformations (lit., m.p. 80°-81°, Long, R. S., J. Am. Chem. Soc., (1947), 69, p. 990. 1NMR (CDCl3, δ) 7.95 (dd, 2H, J=7, 2 Hz, o-aryl), 7.6 (m, 3H, aryl), 4.1 (s, 2H, CH2). This benzoyl acetonitrile intermediate is also now commercially available but we prepared ours as above.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
71.4 mL
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reactant
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32 mL
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reactant
Reaction Step Two
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Quantity
300 mL
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 10 g sodium salt of benzoylacetaldehyde (prepared according to the procedure of Example 1) and 10 g hydroxyamine chloride in 30 ml ethanol was added 20 ml 50% NaOH at 0-10° C. The mixture was then refluxed for 24 hrs, and concentrated to 2/3 volume. The brown solution was neutralized with the concentrated hydrochloric acid. The precipitate was collected by filtration, and dried under vacuum to get a solid with slight pink color, 3.8 g benzoylacetonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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10 g
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reactant
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Quantity
20 mL
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reactant
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Quantity
30 mL
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solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To 50 mL of THF at −78° C. was added n-BuLi (58.8 mL, 147.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (7.7 mL, 147.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of methyl benzoate (10.0 g, 73.5 mmol in 20 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl, pH=7 and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless solid that was used without further purification. LRMS m/z (APCl) 144 (M−1); 500 MHz 1H NMR (CDCl3) δ 7.92 (dd, J=8.4, 1.2 Hz, 2H), 7.66-7.64 (m, 1H), 7.55-7.50 (m, 2H), 4.09 (s, 2H).
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Benzoylacetonitrile

Citations

For This Compound
1,270
Citations
JF Wolfe, C Mao - The Journal of Organic Chemistry, 1966 - ACS Publications
In the present study we have found that two such/3-ketonitriles, benzoylacetonitrile (la) and a-benzoylphenylacetonitrile (lb), were converted to the respec-tive N-acetyl-/3-ketoamides 2a …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
LMPF Amaral, P Szterner, VMF Morais… - The Journal of Chemical …, 2015 - Elsevier
The standard (p = 0.1 MPa) molar enthalpies of formation of 3-acetylbenzonitrile and benzoylacetonitrile, in the crystalline phase, were derived from the respective standard massic …
J Kuthan, J Paleček, L Vavruška - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
856 Kuthan, Palecek, Vavruska: deal here with one of the protonated forms derived from structure V: The spectrum shows the signals of aromatic protons (the multiplet with residence …
Number of citations: 8 cccc.uochb.cas.cz
Y Liu, Z Zhao, JWY Lam, Y Zhao, Y Chen, Y Liu… - …, 2015 - ACS Publications
A new strategy for synthesizing multisubstituted poly(naphthopyran)s (PNPs) with novel functionalities was described. The cascade oxidative polyannulation of benzoylacetonitrile and …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
P Krishnamurti, BB Dey - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
SALICYLALDEHYDE and benzoylacetonitrile condense … yield when piperidine and benzoylacetonitrile react together in … that it first cundenses with benzoylacetonitrile in the presence …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
GI Buravchenko, AM Scherbakov… - Current Organic …, 2020 - ingentaconnect.com
Background: Quinoxaline 1,4-dioxides have a broad range of biological activity that causes a growing interest in their derivatives for drug discovery. Recent studies demonstrated that …
RE Khidre, BF Abdel-Wahab - Current Organic Chemistry, 2013 - researchgate.net
… potential and utility of benzoylacetonitrile in the synthesis of … methods of pyridine derivatives from benzoylacetonitrile eg self … synthetic applications of benzoylacetonitrile in the synthesis …
Number of citations: 22 www.researchgate.net
YP Yang, JC Jiang, AC Huang, Y Tang, YC Liu… - Process Safety and …, 2022 - Elsevier
The high nickel layered oxide cathode LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) is widely used in new energy power and equipment due to its high density and low cost. However, the …
DN Ridge, JW Hanifin, LA Harten… - Journal of Medicinal …, 1979 - ACS Publications
… by the action of perchloryl fluoride upon benzoylacetonitrile in the presence of 2 equiv of … benzoylacetonitrile was due to an active metabolite was studied. A sample of benzoylacetonitrile…
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
K Clauser, J Saylae, B Leavell, K St. John-Pikel… - Medicinal Chemistry …, 2023 - Springer
… We investigated if this pathway was the target of benzoylacetonitrile activity by using an NFκB reporter cell line derived from THP-1 human monocytes. THP-1 cells were treated with …

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